molecular formula C13H7Cl3O2 B6407249 2-Chloro-4-(2,3-dichlorophenyl)benzoic acid, 95% CAS No. 1261913-68-1

2-Chloro-4-(2,3-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407249
CAS RN: 1261913-68-1
M. Wt: 301.5 g/mol
InChI Key: ZLEXGMWBTLGVAA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-dichlorophenyl)benzoic acid, commonly referred to as DCPB, is a white crystalline solid with a molecular weight of 298.02 g/mol. This compound is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. DCPB is a versatile building block in organic synthesis, and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. DCPB has been extensively studied in both the laboratory and in the field, and its properties, applications, and mechanisms of action have been well documented.

Mechanism of Action

The mechanism of action of DCPB is not well understood. However, it is believed that DCPB acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
DCPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, DCPB has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress. Finally, DCPB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

The main advantage of using DCPB in laboratory experiments is its versatility. DCPB can be used in a variety of organic synthesis reactions, and it is relatively easy to obtain and use. In addition, DCPB is relatively stable, and it is not easily degraded by heat or light. However, there are some limitations to using DCPB in laboratory experiments. DCPB is not soluble in water, and it is not easily removed from reaction mixtures. In addition, DCPB is toxic, and it should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research using DCPB. One potential direction is the development of more efficient synthesis methods for DCPB. In addition, further research is needed to better understand the mechanism of action of DCPB and its biochemical and physiological effects. Finally, further research is needed to explore the potential applications of DCPB, such as in the synthesis of pharmaceuticals, agrochemicals, and materials.

Synthesis Methods

The synthesis of DCPB involves the reaction of 2-chlorobenzoic acid and 2,3-dichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-100°C for 1-2 hours. The reaction is typically carried out in a polar solvent, such as methanol, ethanol, or isopropanol. The reaction is usually complete within 1-2 hours, and the product is isolated by filtration or crystallization. The yield of DCPB from this reaction is typically greater than 95%.

Scientific Research Applications

DCPB has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungals, and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, DCPB has been used in the synthesis of materials, such as polymers and nanomaterials. DCPB has also been used in the synthesis of novel organic compounds, such as dyes and pigments.

properties

IUPAC Name

2-chloro-4-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-3-1-2-8(12(10)16)7-4-5-9(13(17)18)11(15)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEXGMWBTLGVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691192
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-68-1
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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